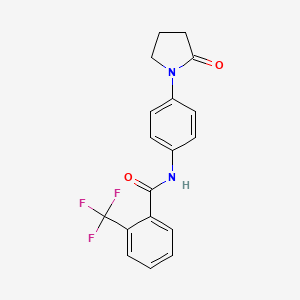

N-(4-(2-氧代吡咯烷-1-基)苯基)-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide" belongs to a class of compounds that are of significant interest due to their biological and chemical properties. Research on similar compounds, such as N-substituted benzamides and pyrrolidinyl derivatives, has been motivated by their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available raw materials. Key steps may include alkylation, reduction, and acylation reactions, which lead to the formation of the desired compound with high specificity and yield (Vaickelionienė, R., Sapijanskaitė, B., & Mickevičius, V., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using advanced analytical techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide" include carbonylative synthesis, annulation, and various substitutions that enable the formation of structurally diverse derivatives with potential biological activities. The reactivity is influenced by the presence of functional groups, such as the trifluoromethyl group, which can affect the compound's electronic properties and reactivity (Fu, L.-Y., Ying, J., & Xiao‐Feng Wu, 2019).

科学研究应用

发现和设计组蛋白去乙酰化酶抑制剂

与所讨论的化学结构相关的一个重要研究领域涉及组蛋白去乙酰化酶(HDAC)抑制剂的设计和发现,这在癌症治疗中起着至关重要的作用。开发“N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺(MGCD0103)”展示了一种口服活性、同工型选择性HDAC抑制剂的例子,突显了结构类似化合物在肿瘤学中的潜力 (Nancy Z. Zhou et al., 2008)。

金属无催化合成杂环化合物

另一个应用涉及对生物重要杂环化合物的金属无催化合成,例如从N-(吡啶-2-基)苯并咪唑酰胺合成1,2,4-三唑并[1,5-a]吡啶,展示了有机合成和药物开发中的创新方法 (Zisheng Zheng等,2014)。

聚酰亚胺的合成

研究有三氟甲基取代苯基的侧链中有机溶性聚酰亚胺的合成,探索了具有增强溶解性和热稳定性的材料的开发,表明了三氟甲基取代苯甲酰胺在材料科学中的多功能性 (J. Liu et al., 2002)。

钾通道开放剂的开发

将N-吡啶基苯甲酰胺衍生物作为KCNQ2/Q3钾通道开放剂用于癫痫治疗的研究,展示了这类化合物在神经学和疼痛管理中的治疗潜力,进一步扩大了苯甲酰胺衍生物的应用范围 (G. Amato et al., 2011)。

苯甲酰胺的增强发射性能

对具有聚集增强发射(AEE)和多刺激响应性能的吡啶基取代苯甲酰胺的研究表明,苯甲酰胺衍生物在先进发光材料的开发中的应用,展示了有机化学和材料科学之间的交叉点 (A. Srivastava et al., 2017)。

属性

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLJBYFSLSXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)